(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid (CAS 895543-00-7) is a highly functionalized arylboronic acid critical to the synthesis of fourth-generation retinoids, most notably serving as the primary structural building block for the active pharmaceutical ingredient (API) trifarotene. Featuring a sterically demanding ortho-tert-butyl group and an electron-donating pyrrolidine ring, this compound is engineered to undergo Suzuki-Miyaura cross-coupling to construct the complex terphenyl core of RAR-γ selective agonists. In procurement and process chemistry, its value lies in its established role as a late-stage intermediate, where its specific substitution pattern dictates the final pharmacological selectivity of the resulting drug molecule [1].
For the synthesis of highly selective retinoic acid receptor gamma (RAR-γ) agonists like trifarotene, generic substitution of this boronic acid is impossible. Replacing it with simpler analogs, such as 4-(pyrrolidin-1-yl)phenylboronic acid or unsubstituted phenylboronic acid, eliminates the critical steric bulk of the tert-butyl group, which is strictly required to lock the conformation of the terphenyl core and ensure target receptor selectivity [1]. Furthermore, substituting the free boronic acid with its corresponding pinacol ester (BPin) introduces unnecessary molecular weight, reduces atom economy, and alters the required activation energy and base compatibility during the pivotal Suzuki-Miyaura coupling step, potentially requiring complete re-optimization of the catalytic cycle [2].
In industrial scale-up, utilizing the free boronic acid (CAS 895543-00-7) provides a distinct mass-efficiency advantage over its corresponding pinacol ester derivative. The free boronic acid has a molecular weight of 247.15 g/mol, whereas the pinacol ester adds approximately 82 g/mol of non-productive mass. In the synthesis of trifarotene, direct use of the free boronic acid in the Suzuki coupling with the biphenyl halide intermediate achieves the target triarene without the need to cleave or wash away pinacol byproducts, improving the overall atom economy of the coupling step and reducing organic waste in the API manufacturing stream [1].
| Evidence Dimension | Non-productive leaving group mass |
| Target Compound Data | 43.8 g/mol (B(OH)2 group) |
| Comparator Or Baseline | Pinacol ester (BPin) derivative (~126 g/mol for the BPin group) |
| Quantified Difference | ~65% reduction in leaving group mass per mole of coupling |
| Conditions | Industrial Suzuki-Miyaura cross-coupling |
Maximizing atom economy directly reduces raw material costs and waste disposal burdens in large-scale API manufacturing.
Procuring the pre-formed boronic acid eliminates the need for pharmaceutical manufacturers to perform hazardous, cryogenic lithium-halogen exchange reactions in-house. The synthesis of this boronic acid from 1-(4-bromo-2-(tert-butyl)phenyl)pyrrolidine requires the use of organolithium reagents at highly controlled low temperatures, followed by a triisopropylborate quench [1]. By sourcing the final boronic acid directly, process chemists bypass this sensitive and operationally demanding step, moving straight into the milder, palladium-catalyzed Suzuki coupling phase at standard temperatures (e.g., 40 °C to 90 °C) [2].
| Evidence Dimension | Required process conditions |
| Target Compound Data | Ready for mild Suzuki coupling (40-90 °C) |
| Comparator Or Baseline | 1-(4-bromo-2-(tert-butyl)phenyl)pyrrolidine (requires cryogenic lithiation at < -70 °C) |
| Quantified Difference | Elimination of one cryogenic organometallic step |
| Conditions | Trifarotene intermediate synthesis |
Avoiding cryogenic organolithium steps significantly lowers the operational risk, equipment requirements, and energy costs in a pharmaceutical plant.
The specific substitution pattern of this boronic acid—combining an ortho-tert-butyl group with a para-pyrrolidine ring—is non-negotiable for the pharmacological efficacy of the final API. The bulky tert-butyl group forces a specific dihedral angle between the coupled aromatic rings, a conformational restriction that is absolutely required for the resulting drug (trifarotene) to selectively bind to the RAR-γ receptor over RAR-α and RAR-β [1]. Substituting this intermediate with a simpler analog, such as 4-(pyrrolidin-1-yl)phenylboronic acid, would yield a final molecule lacking this critical steric clash, resulting in a loss of receptor selectivity and therapeutic viability.
| Evidence Dimension | Final API structural conformation |
| Target Compound Data | Imparts required ortho-steric bulk (tert-butyl) for RAR-γ selectivity |
| Comparator Or Baseline | 4-(pyrrolidin-1-yl)phenylboronic acid (lacks steric bulk, yields non-selective API) |
| Quantified Difference | Essential vs. ineffective structural motif |
| Conditions | Structure-activity relationship (SAR) in retinoid drug design |
Procurement must strictly source this exact CAS number because any structural deviation in the boronic acid intermediate fundamentally destroys the final drug's mechanism of action.
Serves as the direct, late-stage boronic acid intermediate for the commercial production of trifarotene, enabling the critical Suzuki-Miyaura coupling step that forms the drug's terphenyl core at standard process temperatures (40-90 °C) [1].
Acts as a specialized building block in medicinal chemistry programs aiming to synthesize next-generation retinoids, where the unique steric and electronic properties of the 3-tert-butyl-4-pyrrolidinyl-phenyl moiety are utilized to explore new structure-activity relationships [2].
Used as a challenging, sterically encumbered substrate in methodology research to benchmark the performance of new palladium catalysts and phosphine ligands, specifically testing their efficacy in coupling ortho-substituted arylboronic acids [1].